molecular formula C13H20N2O3S B5830561 1-Ethyl-4-(4-methoxyphenyl)sulfonylpiperazine

1-Ethyl-4-(4-methoxyphenyl)sulfonylpiperazine

Cat. No.: B5830561
M. Wt: 284.38 g/mol
InChI Key: ZTRNHTDJHCEBQQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-methoxyphenyl)sulfonylpiperazine is a chemical compound with the molecular formula C13H20N2O3S. It is a piperazine derivative, characterized by the presence of an ethyl group and a methoxyphenylsulfonyl group attached to the piperazine ring.

Mechanism of Action

The mechanism of action of “1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine” is not explicitly mentioned in the available resources. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , but the specific mechanism would depend on the exact context of use.

Future Directions

The future directions in the study and application of “1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine” and similar compounds could involve the design and synthesis of novel derivatives with enhanced properties . This could potentially lead to the development of new drugs with improved efficacy and safety profiles.

Preparation Methods

The synthesis of 1-Ethyl-4-(4-methoxyphenyl)sulfonylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Subsequent deprotection steps yield the desired compound .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

1-Ethyl-4-(4-methoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the ethyl group or the methoxyphenylsulfonyl group, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the sulfonyl group to a sulfide or the methoxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines replace existing substituents.

Scientific Research Applications

1-Ethyl-4-(4-methoxyphenyl)sulfonylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Ethyl-4-(4-methoxyphenyl)sulfonylpiperazine can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-ethyl-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-3-14-8-10-15(11-9-14)19(16,17)13-6-4-12(18-2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRNHTDJHCEBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332504
Record name 1-ethyl-4-(4-methoxyphenyl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100800-87-1
Record name 1-ethyl-4-(4-methoxyphenyl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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